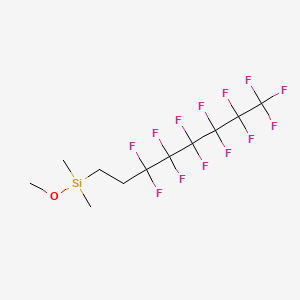

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Description

The compound Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane (CAS: Not explicitly listed in evidence) is presumed to be a fluorinated organosilane derivative. However, based on the provided evidence, the closest structurally validated compound is Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane (CAS: 85857-16-5, molecular formula: C₁₁H₁₃O₃F₁₃Si, molecular weight: 468.28) . This compound features a silicon atom bonded to three methoxy (–OCH₃) groups and a perfluorinated octyl chain. It is used in coatings, adhesives, and sealants due to its hydrophobicity and chemical stability .

Properties

IUPAC Name |

methoxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F13OSi/c1-25-26(2,3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXUMXSOKCFWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2Si(CH3)2OCH3, C11H13F13OSi | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | Silane, methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241206 | |

| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94237-08-8 | |

| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094237088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrosilylation of Fluorinated Olefins with Trichlorosilane

A key step is the hydrosilylation of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene with trichlorosilane (HSiCl3) catalyzed by platinum complexes such as Pt(0)-divinyltetramethyldisiloxane in xylene. This reaction proceeds under nitrogen atmosphere with controlled temperature and pressure to yield trichlorosilane-substituted fluorinated alkylsilane intermediates.

- Typical conditions:

- Catalyst: Pt(0)-divinyltetramethyldisiloxane (2% Pt by weight)

- Molar ratio Pt to fluoroolefin: ~1:20,000

- Temperature range: 86–126 °C

- Pressure: 2–7.5 bar absolute

- Reaction time: 3–6.5 hours

- Yields: 82–94% based on fluorinated olefin.

Conversion of Trichlorosilane Intermediate to Methoxydimethylsilane Derivative

The trichlorosilane intermediate is then subjected to alcoholysis and substitution reactions to replace chlorine atoms with methoxy and methyl groups:

- Alcoholysis: Reaction with methanol or ethanol under controlled temperature (~100 °C) to form methoxy-substituted silanes.

- Alkylation: Introduction of methyl groups on silicon can be achieved by reaction with methylating agents or by using methyl-substituted silanes in the hydrosilylation step.

- Base treatment: Sodium ethoxide or similar bases may be used to facilitate substitution and stabilize the product.

Alternative Routes

- Direct hydrosilylation using dimethoxymethylsilane reagents with fluorinated olefins can yield the target compound in fewer steps, but this requires precise control of reaction conditions to avoid side reactions.

Summary Table of Preparation Parameters and Yields

| Step | Reagents/Conditions | Catalyst | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydrosilylation | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene + HSiCl3 | Pt(0)-divinyltetramethyldisiloxane (2% Pt) | 86–126 | 2–7.5 | 3–6.5 | 82–94 | Exothermic, nitrogen atmosphere |

| Alcoholysis and substitution | Trichlorosilane intermediate + methanol/ethanol + NaOEt | None (base catalyzed) | ~100 | Atmospheric | 4–6 | ~92 | Converts Cl to OCH3 and introduces methyl groups |

| Direct hydrosilylation | Fluorinated olefin + dimethoxymethylsilane | Pt catalyst | Variable | Variable | Variable | Variable | One-step approach, less common |

Research Findings and Considerations

- The platinum-catalyzed hydrosilylation is highly efficient and selective for the addition of silane across the fluorinated olefin double bond, yielding high purity intermediates suitable for further functionalization.

- Control of iodine content in the fluorinated olefin feedstock is critical to catalyst performance and product yield; lower iodine content (<10 ppm) improves catalyst longevity and reaction efficiency.

- The substitution of chlorine atoms on silicon with methoxy groups is typically performed under mild conditions to avoid hydrolysis or polymerization of silane products.

- The final product exhibits unique surface properties due to the fluorinated alkyl chain and silane functionality, making it valuable for coatings and surface modification applications.

Chemical Reactions Analysis

Types of Reactions

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the methoxy group can be hydrolyzed to form silanol groups.

Condensation: Silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of suitable catalysts.

Major Products Formed

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane networks.

Substitution: Formation of substituted silanes with various functional groups.

Scientific Research Applications

Surface Modification

Hydrophobic Coatings

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is extensively used for creating hydrophobic surfaces. Its fluorinated structure imparts low surface energy characteristics to materials. This application is particularly valuable in industries such as textiles and coatings where water repellency is desired. The compound can be applied to fabrics and surfaces to enhance water resistance and stain repellency.

Silane Coupling Agents

In the field of material science and composites manufacturing, this silane acts as a coupling agent that improves the adhesion between organic polymers and inorganic fillers. It enhances the mechanical properties of composite materials by promoting better interfacial bonding.

Electronics Industry

Dielectric Coatings

The compound is utilized in the electronics industry for dielectric coatings. Its excellent insulating properties make it suitable for use in electronic devices where moisture resistance is critical. The hydrophobic nature helps prevent moisture absorption which can lead to electrical failures.

Surface Treatment for Semiconductor Manufacturing

In semiconductor manufacturing processes, this compound is employed for surface treatment of silicon wafers. It aids in reducing surface contamination and improving the performance of semiconductor devices.

Biomedical Applications

Biocompatible Coatings

The biocompatibility and low toxicity of this silane make it suitable for biomedical applications. It can be used to modify the surfaces of medical devices to enhance their compatibility with biological tissues. This application is particularly relevant in drug delivery systems where surface properties significantly affect drug release profiles.

Antimicrobial Properties

Research has indicated that fluorinated silanes can impart antimicrobial properties to surfaces. This characteristic is beneficial in healthcare settings where infection control is critical.

Environmental Applications

Fluorinated Polymers Production

this compound serves as a monomer in the synthesis of side-chain fluorinated polymers. These polymers are known for their chemical resistance and durability in harsh environments.

Water Treatment Processes

In environmental engineering applications such as water treatment processes, this silane can be used to modify membranes for enhanced filtration properties. Its hydrophobic nature helps improve the rejection rates of organic contaminants in water purification systems.

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Surface Modification | Hydrophobic coatings on textiles | Increased water repellency and stain resistance |

| Electronics | Dielectric coatings for moisture-sensitive devices | Improved insulation and reliability |

| Biomedical | Biocompatible coatings on medical devices | Enhanced tissue compatibility |

| Environmental | Synthesis of fluorinated polymers | High chemical resistance and durability |

| Water Treatment | Membrane modification for filtration | Improved rejection rates for organic contaminants |

Case Study Example: Hydrophobic Coatings

A study conducted on the application of methoxydimethyl(3,3,...-tridecafluorooctyl)silane on cotton fabrics showed that treated fabrics exhibited a significant increase in water contact angle (up to 150°), demonstrating superior water repellency compared to untreated samples. This property was maintained even after multiple wash cycles.

Mechanism of Action

The mechanism of action of Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane involves the formation of strong siloxane bonds through hydrolysis and condensation reactions. The fluorinated alkyl chain imparts hydrophobicity and chemical resistance to the compound. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable covalent bonds, leading to the formation of durable coatings .

Comparison with Similar Compounds

Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

- Molecular Formula : C₁₄H₁₉F₁₃O₃Si

- Molecular Weight : 510.36

- CAS : 51851-37-7

- Key Differences :

- Replaces methoxy (–OCH₃) with ethoxy (–OC₂H₅) groups.

- Higher molecular weight and longer alkoxy chains reduce hydrolysis reactivity compared to trimethoxy derivatives, making it suitable for prolonged applications in lubricants and construction materials .

- Subject to EPA reporting requirements for significant new uses under 40 CFR §721.9504, including workplace protection protocols .

Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Chloro(dimethyl)(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

- Molecular Formula: Not explicitly listed (see for synthesis details).

- Key Differences :

Comparative Data Table

Key Research Findings

Reactivity and Stability

Environmental and Health Impacts

- PFAS Concerns: All compounds contain perfluorooctyl chains, raising concerns about environmental persistence and bioaccumulation.

- Regulatory Status : Triethoxy(perfluorooctyl)silane is listed under EPA’s Significant New Use Rules (SNURs), requiring hazard communication and exposure controls .

Biological Activity

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a fluorinated silane compound known for its unique physicochemical properties and potential applications in various fields including materials science and biomedicine. This article reviews the biological activity of this compound based on available research findings.

1. Overview of this compound

This compound is characterized by its long fluorinated alkyl chain which imparts hydrophobicity and low surface energy to surfaces treated with it. These properties make it an excellent candidate for applications requiring non-stick or anti-fogging characteristics.

2.1 Antibacterial Properties

Research has demonstrated that silane compounds can exhibit significant antibacterial activity. For instance:

- Layer-by-Layer (LbL) Assemblies : this compound has been used in LbL assemblies with silver nanoparticles to enhance antibacterial effects. The films created showed effective prevention of bacterial contamination in stored water at room temperature .

- Bactericidal Activity Testing : In studies where films containing this silane were tested using the Kirby-Bauer assay method against various bacteria such as Staphylococcus aureus, inhibition zones were measured to assess antibacterial efficacy .

2.2 Cytotoxicity Studies

Cytotoxicity is a critical factor when evaluating the biological safety of silanes. Studies have shown that:

- Cell Viability : The impact of methoxydimethyl(3,3,...-tridecafluorooctyl)silane on cell lines was evaluated using MTT assays. Results indicated that at certain concentrations the compound displayed minimal cytotoxic effects on mammalian cells while maintaining its functional properties .

The biological activity of methoxydimethyl(3,...-tridecafluorooctyl)silane can be attributed to several mechanisms:

- Surface Modification : The introduction of fluorinated groups enhances the hydrophobicity of surfaces which can reduce bacterial adhesion and biofilm formation .

- Release of Active Agents : In LbL systems incorporating antibiotics or other antimicrobial agents alongside this silane compound allows for a controlled release mechanism that can target bacteria effectively .

4.1 Application in Antibacterial Coatings

A study focused on developing antibacterial coatings using methoxydimethyl(3,...-tridecafluorooctyl)silane revealed that coatings modified with this silane showed reduced bacterial attachment compared to unmodified surfaces. The coatings were subjected to environmental stress tests and maintained their antibacterial properties over time .

4.2 Self-Cleaning Surfaces

The self-cleaning properties of surfaces treated with methoxydimethyl(3,...-tridecafluorooctyl)silane were evaluated by applying dust and observing the removal efficiency when water was added. The treated surfaces exhibited superior self-cleaning capabilities compared to traditional coatings .

5. Data Tables

Q & A

Q. What are the recommended methods for characterizing the purity and structural integrity of Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane?

To ensure purity and structural fidelity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm fluorinated chain integrity and methoxy/dimethyl substituents.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si–O–C stretching (≈1,080 cm) and C–F vibrational modes (1,200–1,350 cm) .

- Mass Spectrometry (MS) : Verify molecular weight (510.38 g/mol) via high-resolution MS, comparing with theoretical values .

- Elemental Analysis : Quantify carbon, fluorine, and silicon content to confirm stoichiometry.

Q. How should this compound be stored to maintain stability during long-term experimental use?

Stability is highly sensitive to moisture and light:

- Storage Conditions : Keep in a dark, airtight container under dry nitrogen or argon at room temperature (20–25°C). Avoid refrigeration to prevent condensation .

- Handling Precautions : Use anhydrous solvents (e.g., dry THF or toluene) during synthesis or dilution. Monitor for hydrolysis via Si–O bond cleavage, which generates silanol byproducts .

Q. Table 1: Stability Factors

| Factor | Optimal Condition | Degradation Pathway |

|---|---|---|

| Light | Dark storage | Photolytic cleavage of C–F/Si–O bonds |

| Moisture | <1% humidity | Hydrolysis to silanol derivatives |

| Temperature | 20–25°C | Thermal decomposition above 100°C |

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the environmental persistence of fluorinated silanes like this compound?

Conflicting reports arise from differences in experimental design:

- Degradation Studies : Conduct accelerated aging tests under UV irradiation (λ = 254 nm) to simulate photolytic breakdown. Compare results with OECD 301B biodegradation assays .

- Analytical Challenges : Use LC-MS/MS to detect perfluorooctanoic acid (PFOA) as a potential degradation byproduct, which may indicate partial defluorination .

- Regulatory Context : Note that the EPA classifies this compound as a persistent environmental toxin due to its trifluoroalkyl chain, warranting restricted use under §721.9504 .

Q. What methodologies are effective for incorporating this silane into amphiphilic copolymers for advanced material applications?

Fluorinated silanes are used to create hydrophobic surfaces in membranes or coatings:

- Copolymer Synthesis :

- Radical Polymerization : React with ethylene glycol methyl ether methacrylate (EGMA) using AIBN initiator in anhydrous toluene at 70°C .

- Phase Inversion : Blend the copolymer with poly(ether sulfone) (PES) and cast membranes via non-solvent-induced phase separation (NIPS). Validate surface segregation via XPS and contact angle measurements .

- Performance Metrics : Evaluate fluorine enrichment depth (≤10 nm) using angle-resolved XPS to correlate with hydrophobicity .

Q. Table 2: Key Parameters for Membrane Fabrication

| Parameter | Optimal Range | Impact on Performance |

|---|---|---|

| Fluorinated monomer ratio | 15–25 wt% | Balances hydrophobicity and mechanical strength |

| Phase inversion temperature | 25–30°C | Controls pore size distribution |

| Annealing time | 2–4 hours | Enhances surface segregation |

Q. How can researchers address gaps in toxicity data for this compound, particularly regarding chronic exposure?

Limited toxicity studies necessitate:

- In Vitro Assays : Perform OECD 422 guideline tests (e.g., zebrafish embryo toxicity) to assess developmental effects at sub-ppm concentrations .

- Dose-Response Modeling : Use existing subchronic oral data (NOAEL = 128 mg/kg-day) to extrapolate chronic exposure risks via benchmark dose (BMD) software .

- Mitigation Strategies : Implement workplace controls (§721.63) such as fume hoods and PPE to minimize inhalation/contact during synthesis .

Methodological Challenges and Solutions

Q. What analytical techniques resolve ambiguities in fluorinated silane reaction mechanisms?

- Kinetic Studies : Monitor silane hydrolysis rates via NMR to distinguish between mono-, di-, and tri-hydroxylated intermediates .

- Surface Adsorption : Use quartz crystal microbalance (QCM) to quantify self-assembled monolayer (SAM) formation on silicon substrates. Compare with OTS (octadecyltrichlorosilane) for fluorinated chain packing efficiency .

Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact reactivity and applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.